4-(3,5-dichlorophenyl)benzenesulfonyl Chloride
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Overview
Description
4-(3,5-Dichlorophenyl)benzenesulfonyl Chloride is a chemical compound extensively used in scientific research for its diverse applications. Its versatility and reactivity make it a valuable tool in organic synthesis and medicinal chemistry, aiding in the development of new drugs and materials.
Mechanism of Action
is an organosulfur compound . It is a colourless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .
The compound is prepared by the chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride or, less commonly, by a reaction between benzene and chlorosulfuric acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dichlorophenyl)benzenesulfonyl chloride typically involves the reaction of 3,5-dichlorophenol with benzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination processes. The chlorination of benzenesulfonic acid or its salts with phosphorus oxychloride is a common method . This process is efficient and yields high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dichlorophenyl)benzenesulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: While less common, it can participate in oxidation-reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles include amines and alcohols, which react with the sulfonyl chloride group to form sulfonamides and sulfonate esters, respectively.
Catalysts: Catalysts such as palladium can be used in coupling reactions involving this compound.
Major Products
The major products formed from these reactions are typically sulfonamide and sulfonate ester derivatives, which are valuable intermediates in pharmaceutical and material science research.
Scientific Research Applications
4-(3,5-Dichlorophenyl)benzenesulfonyl chloride is widely used in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamide and sulfonate ester derivatives.
Biology: In biological research, it is used to modify proteins and other biomolecules, aiding in the study of their functions and interactions.
Medicine: The compound is used in medicinal chemistry for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: This compound is similar in structure but contains a trifluoromethyl group instead of dichlorophenyl.
4-(3,5-Dichlorophenoxy)benzenesulfonyl chloride: Another similar compound, differing by the presence of a phenoxy group.
Uniqueness
4-(3,5-Dichlorophenyl)benzenesulfonyl chloride is unique due to its specific reactivity and the stability of its sulfonamide and sulfonate ester products. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high chemical stability.
Properties
IUPAC Name |
4-(3,5-dichlorophenyl)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O2S/c13-10-5-9(6-11(14)7-10)8-1-3-12(4-2-8)18(15,16)17/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBMKQHVXGMOKKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-95-8 |
Source
|
Record name | 3',5'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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